molecular formula C9H6FNO B1333264 7-Fluoroquinolin-4-ol CAS No. 391-83-3

7-Fluoroquinolin-4-ol

Cat. No. B1333264
CAS RN: 391-83-3
M. Wt: 163.15 g/mol
InChI Key: ZLHGUGJJHJJVHV-UHFFFAOYSA-N
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Description

7-Fluoroquinolin-4-ol is a chemical compound with the molecular formula C9H6FNO and a molecular weight of 163.15 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of fluoroquinolones, including 7-Fluoroquinolin-4-ol, involves various synthetic approaches and structural modifications. These include incorporating substituents into different positions or by means of annelation . There are also protocols like Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach that have been used for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of 7-Fluoroquinolin-4-ol is characterized by a benzene ring fused with a pyridine moiety . The presence of a fluorine atom at the 7th position of the quinoline skeleton is a key feature of this compound .


Chemical Reactions Analysis

Fluoroquinolones, including 7-Fluoroquinolin-4-ol, are known to form complexes with metals . The exact chemical reactions involving 7-Fluoroquinolin-4-ol are not specified in the available literature.


Physical And Chemical Properties Analysis

7-Fluoroquinolin-4-ol has a boiling point of 296.2°C at 760 mmHg . It is stored at room temperature in an inert atmosphere .

Scientific Research Applications

  • Antibacterial Applications

    • Fluoroquinolones, including 7-Fluoroquinolin-4-ol, are widely used in the field of medicine .
    • They exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics .
    • Their mechanism of action involves inhibiting bacterial DNA-gyrase, which affects bacteria reproduction .
    • This allows fluoroquinolones to be used for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials drugs .
  • Antimalarial Applications

    • The quinoline skeleton, which is part of 7-Fluoroquinolin-4-ol, has been used for a long time as a basic structure for search of synthetic antimalarial drugs .
    • Fluoroquinolines such as fluoroquine and mefloquine have been developed for this purpose .
  • Antineoplastic Applications

    • Some fluoroquinolines have been found to exhibit antineoplastic (anti-cancer) activities .
    • The antineoplastic drug Brequinar® and its analogs have been used in transplantation medicine, and also for treatment of rheumatic arthritis and psoriasis .
  • Agricultural Applications

    • A number of fluorinated quinolines have found application in agriculture .
  • Liquid Crystal Applications

    • Some fluoroquinolines are used as components for liquid crystals .
  • Cyanine Dye Applications

    • Cyanine dyes based on quinolines make a considerable share in commercial production .
  • Synthesis of Glycosylhydrazides and Amino Acids

    • The synthesis of glycosylhydrazides and amino acids on the basis of the corresponding hydrazido- and azido derivatives of 6-fluoroquinolin-4-one-3-carboxylic acids has been described .
  • Formation of Complexes with Metals

    • The formation of complexes of fluoroquinolones with metals and their applications have been considered .
  • Structural Modifications

    • Synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation have been discussed .
  • Synthesis of Glycosylhydrazides and Amino Acids

    • The synthesis of glycosylhydrazides and amino acids on the basis of the corresponding hydrazido- and azido derivatives of 6-fluoroquinolin-4-one-3-carboxylic acids has been described .
  • Formation of Complexes with Metals

    • The formation of complexes of fluoroquinolones with metals and their applications have been considered .
  • Structural Modifications

    • Synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation have been discussed .

properties

IUPAC Name

7-fluoro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHGUGJJHJJVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00959908
Record name 7-Fluoroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoroquinolin-4-ol

CAS RN

183057-60-5, 391-83-3
Record name 7-Fluoro-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183057-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=391-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoroquinolin-4(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 391-83-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Joshi, R Chauhan, PK Shankhdhar… - World Journal of …, 2019 - wjpsonline.com
The In-silico studies considered as complementary to in vivo and in vitro biological studies are performed by using a computer and are playing increase larger and more important role …
Number of citations: 2 www.wjpsonline.com
H Joshi, R Chauhan, PK Shankhdhar, K Kumar - 2019 - researchgate.net
The In-silico studies considered as complementary to in vivo and in vitro biological studies are performed by using a computer and are playing increase larger and more important role …
Number of citations: 0 www.researchgate.net

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